3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride AGN-192403 hydrochloride is the hydrochloride salt of AGN 192403 --- a known midazoline drug with high affinity for the imidazoline I1 receptor. AGN-192403 may affect oxidative cytotoxicity and mitochondrial inhibitor-induced cytotoxicity in astrocytes.
Brand Name: Vulcanchem
CAS No.: 1021868-90-5
VCID: VC0517559
InChI: InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1
SMILES: CC(C)C1C2CCC(C2)C1N.Cl
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

CAS No.: 1021868-90-5

Cat. No.: VC0517559

Molecular Formula: C10H20ClN

Molecular Weight: 189.72 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride - 1021868-90-5

Specification

CAS No. 1021868-90-5
Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
IUPAC Name (1S,2S,3S,4R)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m1./s1
Standard InChI Key KSTGYMXUFHCTSM-MRUBQFBLSA-N
Isomeric SMILES CC(C)[C@H]1[C@@H]2CC[C@@H](C2)[C@@H]1N.Cl
SMILES CC(C)C1C2CCC(C2)C1N.Cl
Canonical SMILES CC(C)C1C2CCC(C2)C1N.Cl
Appearance Solid powder

Introduction

Definition and Synonyms

3-Propan-2-ylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic organic compound with the molecular formula C₁₀H₂₀ClN (molecular weight: 189.73 g/mol) . Key identifiers include:

  • CAS Registry Number: 1021868-90-5

  • PubChem CID: 11957452 , 6603701 (base compound)

  • SMILES: Cl.CC(C1C(N)C2CCC1C2)C

  • InChI Key: KSTGYMXUFHCTSM-UHFFFAOYSA-N

Common synonyms include AGN-192403 hydrochloride, BRD4780, and 2-endo-amino-3-exo-isopropylbicyclo[2.2.1]heptane hydrochloride . The compound exists as a white to off-white solid powder under standard conditions .

Chemical Structure and Properties

Structural Features

The molecule consists of a bicyclo[2.2.1]heptane core (norbornane derivative), featuring:

  • Bicyclic Skeleton: A bridged bicyclo structure with two fused cyclohexane rings.

  • Substituents:

    • Isopropyl Group: At position 3 of the bicyclic system.

    • Amino Group: At position 2, protonated by hydrochloric acid.

This stereochemistry is critical for its reactivity and potential biological interactions. The bicyclic framework imposes significant steric constraints, influencing solubility and binding affinity in biochemical systems .

Computed Properties

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors1
Rotatable Bonds1
Heavy Atom Count12
Exact Mass189.128 Da

The compound’s hydrochloride salt enhances its solubility in polar solvents, a characteristic critical for pharmaceutical formulation .

Synthesis and Production

General Synthetic Approach

The synthesis of bicyclo[2.2.1]heptane derivatives often involves Diels-Alder reactions or catalytic hydrogenation. For AGN-192403, plausible steps include:

  • Formation of the Bicyclic Core:

    • Cycloaddition of norbornene precursors.

  • Introduction of the Amino Group:

    • Nucleophilic substitution or reductive amination.

  • Isopropyl Substitution:

    • Alkylation or Friedel-Crafts alkylation.

  • Salt Formation:

    • Treatment with HCl in ethanol/water to yield the hydrochloride salt .

Challenges and Optimization

  • Stereochemical Control: The bicyclic system requires precise control to achieve the 2-endo-amino configuration.

  • Purity: Residual solvents or byproducts (e.g., DMSO) must be minimized for research-grade material .

Hazard ClassCategoryGHS Code
Skin Irritation2H315
Eye Irritation2AH319
Respiratory Tract Irritation3H335

Precautionary Measures:

  • PPE: Gloves, goggles, and lab coats.

  • Disposal: In accordance with IATA regulations for hazardous waste .

Toxicity Data

Applications and Research Findings

Limitations in Current Data

  • Mechanistic Studies: Absence of target interaction data (e.g., binding affinity, selectivity).

  • In Vivo Efficacy: No reports on pharmacokinetics or toxicity in animal models.

Comparative Analysis with Related Compounds

PropertyAGN-192403 HydrochlorideMidazoline
Molecular Weight189.73 g/mol236.32 g/mol
Bicyclic CoreBicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane
SubstituentsIsopropyl, NH₃⁺Methyl, NH₃⁺
Solubility (DMSO)HighModerate

AGN-192403’s isopropyl group may enhance lipophilicity compared to midazoline, potentially altering membrane permeability .

Future Research Directions

  • Biological Profiling:

    • Screen against adrenergic receptors (α₁, α₂, β).

    • Assess cytotoxicity in vitro (e.g., HEK293, SH-SY5Y cells).

  • Synthetic Optimization:

    • Develop enantioselective routes for stereochemical purity.

    • Explore green chemistry approaches (e.g., solvent-free reactions).

  • Formulation Development:

    • Investigate nanocrystalline suspensions for improved bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator